molecular formula C8H14O3 B1419535 1-(Methoxymethyl)cyclopentane-1-carboxylic acid CAS No. 220876-16-4

1-(Methoxymethyl)cyclopentane-1-carboxylic acid

Cat. No. B1419535
M. Wt: 158.19 g/mol
InChI Key: IXJNFLDKFVCUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Methoxymethyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 . It is a member of cyclopentanes .


Molecular Structure Analysis

The molecular structure of “1-(Methoxymethyl)cyclopentane-1-carboxylic acid” consists of a cyclopentane ring with a carboxylic acid group and a methoxymethyl group attached to it .

Scientific Research Applications

Carboxylic Acid Isostere in Drug Design

1-(Methoxymethyl)cyclopentane-1-carboxylic acid is structurally related to cyclopentane-1,3-dione, which has been explored as a novel isostere for the carboxylic acid functional group in drug design. This application is significant due to the cyclopentane-1,3-dione unit's ability to mimic the properties of carboxylic acids, making it a valuable addition in the development of new pharmaceutical compounds (Ballatore et al., 2011).

Enzymatic Synthesis Inhibition

Compounds structurally related to 1-(Methoxymethyl)cyclopentane-1-carboxylic acid, like 1-Aminocyclopentane-1-carboxylic acid, have been identified as inhibitors in the enzymatic synthesis of S-adenosyl-L-methionine. This inhibition showcases their potential in biochemical research, particularly in studying and manipulating metabolic pathways (Coulter et al., 1974).

Total Acid Number Reduction

Research on cyclopentane carboxylic acid, which shares a similar structural motif with 1-(Methoxymethyl)cyclopentane-1-carboxylic acid, has been conducted to understand its reaction with subcritical methanol. This study is crucial for the chemical industry, especially in processes involving acid number reduction, which has applications in refining and petrochemical processes (Mandal & Nagarajan, 2016).

Precursor for Nucleoside Synthesis

The compound has been utilized as a precursor in the synthesis of carbocyclic nucleosides. This application is pivotal in the field of medicinal chemistry, as carbocyclic nucleosides are important components in the development of antiviral and anticancer drugs (Chang et al., 1994).

Photoremovable Protecting Group

In the realm of organic synthesis, derivatives of cyclopentane carboxylic acid have been used as photoremovable protecting groups for carboxylic acids. This technique is essential in synthesizing complex organic molecules and has applications in biochemistry for the controlled release of active compounds (Zabadal et al., 2001).

Carboxylic Acid Bio-Isostere Evaluation

Further evaluation of cyclopentane-1,2-dione as a carboxylic acid bio-isostere shows its potential use in drug design, due to its acidity, tautomerism, and hydrogen-bonding capabilities. These properties are crucial in designing new therapeutics with improved efficacy and reduced side effects (Ballatore et al., 2014).

properties

IUPAC Name

1-(methoxymethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJNFLDKFVCUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665761
Record name 1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)cyclopentane-1-carboxylic acid

CAS RN

220876-16-4
Record name 1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Reactant of Route 4
1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Methoxymethyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
1-(Methoxymethyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.